molecular formula C8H9ClN2S B12003978 N-methyl-2,1-benzisothiazol-3-amine hydrochloride CAS No. 2400-17-1

N-methyl-2,1-benzisothiazol-3-amine hydrochloride

Cat. No.: B12003978
CAS No.: 2400-17-1
M. Wt: 200.69 g/mol
InChI Key: FSIQCRXLXIIIBH-UHFFFAOYSA-N
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Description

N-methyl-2,1-benzisothiazol-3-amine hydrochloride is a chemical compound with the molecular formula C8H9ClN2S. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound containing both nitrogen and sulfur atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,1-benzisothiazol-3-amine hydrochloride typically involves the reaction of 2-aminobenzenethiol with methylating agents under controlled conditions. One common method is the condensation of 2-aminobenzenethiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,1-benzisothiazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2,1-benzisothiazol-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2,1-benzisothiazol-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2,1-benzisothiazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2400-17-1

Molecular Formula

C8H9ClN2S

Molecular Weight

200.69 g/mol

IUPAC Name

N-methyl-2,1-benzothiazol-3-amine;hydrochloride

InChI

InChI=1S/C8H8N2S.ClH/c1-9-8-6-4-2-3-5-7(6)10-11-8;/h2-5,9H,1H3;1H

InChI Key

FSIQCRXLXIIIBH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CC=CC2=NS1.Cl

Origin of Product

United States

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